9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine
Overview
Description
“9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” is an analogue of the antiviral acyclonucleoside . It is synthesized by a route involving alkylation of 2-amino-6-chloropurine with a protected bromide or trifluoromethanesulphonate ester derived from the appropriately substituted alcohol .
Synthesis Analysis
The synthesis of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” involves alkylation of 2-amino-6-chloropurine with a protected bromide or trifluoromethanesulphonate ester derived from the appropriately substituted alcohol . Subsequent hydrolysis and deprotection afford the required 9-substituted guanine .Molecular Structure Analysis
The molecular structure of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” is analyzed by X-ray diffraction techniques . The functional groups and vibrational modes are analyzed by spectral studies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine” include alkylation, hydrolysis, and deprotection . The compound can also undergo modifications, such as the addition of methyl homologues, chain-extended compounds, and various substituted analogues .Scientific Research Applications
Synthesis and Antiviral Evaluation :
- Novel compounds, including 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine, were synthesized and tested for their antiviral activity against viruses like HSV-2. However, the adenine analogue was active against HSV-2 only at a very high dose and lacked inhibitory activity against other targets like influenza and S-adenosylhomocysteine hydrolase (Haines et al., 1987).
Synthesis of Open-chain Analogues for Antiviral Research :
- Open-chain analogues of neplanocin A, including 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine, were synthesized and evaluated for antiviral activity against viruses like HSV, HIV, and Polio. This research contributes to the understanding of the structural requirements for antiviral activity (Choi & Kim, 1997; 2003).
Investigation of DNA Adducts and Cellular Impact :
- Studies on DNA adducts, such as those involving adenine and its hydroxymethyl derivatives, provide insights into their mutagenic potential and implications for DNA damage and repair mechanisms. This research is crucial for understanding the molecular-level effects of these compounds (Wilson et al., 2019; Tretyakova et al., 1997).
Exploration of Inhibitory Mechanisms Against HIV :
- Research has focused on understanding how compounds like 9-(2-phosphonylmethoxyethyl)adenine (a related compound) inhibit HIV, exploring their intracellular metabolism and interaction with viral enzymes. This provides a foundation for developing new antiretroviral drugs (Balzarini et al., 1991; Cherrington et al., 1996).
Development of Novel Synthesis Methods :
- Various studies have been conducted to develop novel synthesis methods for these compounds, contributing to the field of medicinal chemistry and facilitating the production of potential therapeutic agents (Dvořáková et al., 1994; Krouželka et al., 2008).
properties
IUPAC Name |
2-[2-(6-aminopurin-9-yl)ethylidene]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-10(13-5-12-9)15(6-14-8)2-1-7(3-16)4-17/h1,5-6,16-17H,2-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVACIKDVFKGHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC=C(CO)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147890 | |
Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
CAS RN |
107053-43-0 | |
Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107053430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(4-Hydroxy-3-(hydroxymethyl)-2-butenyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.